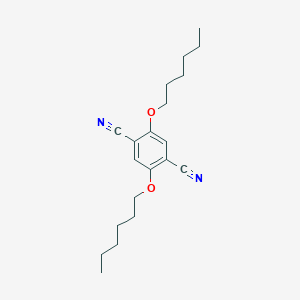

2,5-Bis(hexyloxy)terephthalonitrile

Beschreibung

Eigenschaften

Molekularformel |

C20H28N2O2 |

|---|---|

Molekulargewicht |

328.4 g/mol |

IUPAC-Name |

2,5-dihexoxybenzene-1,4-dicarbonitrile |

InChI |

InChI=1S/C20H28N2O2/c1-3-5-7-9-11-23-19-13-18(16-22)20(14-17(19)15-21)24-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |

InChI-Schlüssel |

FQDAXJHACIALFQ-UHFFFAOYSA-N |

SMILES |

CCCCCCOC1=CC(=C(C=C1C#N)OCCCCCC)C#N |

Kanonische SMILES |

CCCCCCOC1=CC(=C(C=C1C#N)OCCCCCC)C#N |

Herkunft des Produkts |

United States |

Q & A

Q. What are the optimal synthetic routes for preparing 2,5-Bis(hexyloxy)terephthalonitrile with high yield and purity?

- Methodological Answer: The synthesis typically involves nucleophilic substitution on terephthalonitrile (CAS 623-26-7), where alkoxy groups replace nitrile-adjacent hydrogen atoms. Reacting terephthalonitrile with hexyl bromide or iodide in the presence of a strong base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C for 24–48 hours is common. Purification via column chromatography (silica gel, hexane/ethyl acetate) removes unreacted precursors. Yield optimization requires controlled stoichiometry (2:1 alkyl halide to terephthalonitrile) and inert atmosphere to prevent oxidation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution pattern and alkoxy chain integration (e.g., δ 3.5–4.0 ppm for -OCH₂- protons).

- FTIR : Identify nitrile stretches (~2220 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (theoretical: ~316.4 g/mol).

- XRD (if crystalline): Resolve molecular packing, though crystallization may require slow evaporation from chloroform/hexane mixtures .

Q. What safety protocols are recommended for handling this compound given its structural analogs' toxicity profiles?

- Methodological Answer: While direct toxicity data for this compound is limited, structural analogs like chloro-terephthalonitriles exhibit moderate toxicity. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. Waste should be neutralized with dilute sodium hydroxide before disposal. Monitor for nitrile-related hazards (e.g., cyanide release under extreme conditions) .

Advanced Research Questions

Q. How do the hexyloxy substituents in this compound influence its electronic properties compared to halogenated analogs?

- Methodological Answer: Alkoxy groups are electron-donating, raising the HOMO energy and red-shifting absorption spectra (vs. electron-withdrawing -Cl/-F groups). Compare UV-Vis data (e.g., λmax ~300 nm for hexyloxy vs. ~280 nm for 2,5-dichloro-terephthalonitrile (CAS 1897-43-4)). Computational DFT studies (B3LYP/6-31G*) can quantify charge distribution and dipole moments .

Q. What methodologies are employed to study the compound's potential as a monomer in porous organic polymers (POPs) for catalytic applications?

- Methodological Answer:

- Polymerization : Use Sonogashira coupling with diethynyl linkers or Schiff-base condensation with diamines.

- Characterization : BET surface area analysis (N₂ adsorption at 77 K) to evaluate porosity (expected surface area: 400–600 m²/g).

- Catalytic Testing : Assess hydrogenation or oxidation activity using model substrates (e.g., styrene epoxidation with TBHP) .

Q. How can researchers resolve discrepancies in reported thermal stability data for this compound derivatives?

- Methodological Answer: Perform thermogravimetric analysis (TGA) under nitrogen (10°C/min, 25–600°C) to identify decomposition steps. Compare with derivatives like 2,5-bis(hexyloxy)terephthalic dihydrazide (CAS 460732-38-1), which decomposes at ~250°C. Control moisture levels during testing, as hygroscopic samples may show artifactual weight loss .

Q. What experimental approaches are used to investigate the compound's reactivity in nucleophilic addition or cyclization reactions?

- Methodological Answer:

- Hydrazide Formation : React with hydrazine hydrate (2:1 molar ratio) in ethanol under reflux (12 hours). Monitor by TLC.

- Cyclization : Use BF₃·Et₂O as a Lewis acid to promote intramolecular cyclization into heterocycles (e.g., benzoxazoles).

- Kinetic Studies : Employ in-situ IR or HPLC to track reaction progress and optimize catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.